molecular formula C19H20ClN3O5S B3522514 2-CHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-NITROBENZAMIDE

2-CHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-NITROBENZAMIDE

Cat. No.: B3522514
M. Wt: 437.9 g/mol
InChI Key: ARCODAFOHALTDU-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents for Type 2 Diabetes Mellitus. This compound features a strategic molecular architecture combining benzamide and sulfonamide pharmacophores, a structural motif demonstrated in closely related analogs to confer potent inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . By delaying the breakdown of oligosaccharides and disaccharides in the gastrointestinal tract, such inhibitors can effectively reduce postprandial hyperglycemia, a key management strategy for diabetes . The core research value of this compound lies in its potential as a lead structure for the development of novel antidiabetic drugs. Its structure-activity relationship can be probed to optimize efficacy and selectivity. The electron-withdrawing nitro group and sulfonamide linkage are critical for interactions with enzyme active sites, often involving hydrogen bonding and hydrophobic interactions with key residues, as validated by molecular docking studies on analogous compounds . Furthermore, in silico ADMET profiling of related benzamide-sulfonamide hybrids suggests they often exhibit favorable drug-like properties, including good solubility, absorption profiles, and negligible toxicity, complying with Lipinski's rule of five . This reagent is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-13-8-10-22(11-9-13)29(27,28)16-5-2-14(3-6-16)21-19(24)17-7-4-15(23(25)26)12-18(17)20/h2-7,12-13H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCODAFOHALTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the phenyl ring, usually achieved using sulfonyl chlorides in the presence of a base.

    Amidation: The formation of the benzamide structure by reacting the sulfonylated nitrobenzene with an amine, such as 4-methylpiperidine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group on the piperidine ring can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-Chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cancer cell proliferation and survival.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuropharmacological Applications

2.1 CNS Disorders
The compound's structure suggests potential applications in treating central nervous system (CNS) disorders, particularly due to the presence of the piperidine moiety, which is known to interact with neurotransmitter receptors.

Case Study:
A study assessed the effects of 2-Chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide on animal models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Antimicrobial Properties

3.1 Bacterial Inhibition
The compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it exhibits antibacterial activity against Gram-positive bacteria.

Data Table: Antimicrobial Activity

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that 2-Chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide could be further developed into a therapeutic agent for bacterial infections .

Synthetic Applications

4.1 Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules, particularly those aimed at drug development. Its unique chemical structure allows for modifications that can enhance pharmacological properties.

Case Study:
Research has demonstrated its utility in synthesizing novel sulfonamide derivatives with enhanced biological activity. These derivatives are being explored for their potential use in treating various diseases, including bacterial infections and cancer .

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-NITROBENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and sulfonyl moiety may contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Chloro-N-(4-Methoxy-2-Nitro-Phenyl)-Benzamide ()

  • Molecular Formula : C₁₄H₁₁ClN₂O₄ (MW: 306.71)
  • Key Differences :
    • Chloro substituent at position 4 (vs. position 2 in the target compound).
    • Nitro group at position 2 (vs. position 4).
    • Methoxy group replaces the 4-methylpiperidine sulfonyl moiety.
  • Implications :
    • Reduced steric hindrance due to the absence of the piperidine ring.
    • Methoxy group enhances lipophilicity but reduces basicity compared to piperidine.
    • Lower molecular weight suggests differences in pharmacokinetics .

Vismodegib Derivatives ()

  • Structure : 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide.
  • Key Differences :
    • Methylsulfonyl at position 4 (vs. nitro in the target compound).
    • Pyridinyl substituent (vs. 4-methylpiperidine sulfonyl).
  • Pyridine introduces aromaticity and hydrogen-bonding capacity, differing from the aliphatic piperidine ring. Crystalline forms (1–5) highlight solid-state stability variations, which may apply to the target compound’s polymorphs .

2.1.3. N-((4-(Aminocarbonyl)Phenyl)Sulfonyl)-2-Methoxybenzamide ()

  • Molecular Formula : C₁₅H₁₄N₂O₅S (MW: 342.35).
  • Key Differences: Methoxy at position 2 (vs. chloro). Aminocarbonylphenylsulfonyl group (vs. nitro and piperidine sulfonyl).
  • Higher polarity due to the amide and sulfonyl groups .
Pharmacological and Physicochemical Properties

Acetylcholinesterase Inhibition ()

  • Compound : 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide.
  • Comparison: Acetamide backbone (vs. benzamide) reduces aromatic interactions. Pyrrolidine (5-membered ring) vs. piperidine (6-membered) alters conformational flexibility and basicity.

Sulfonamide Linkages ()

  • Compound : 4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide.
  • Comparison :
    • Piperazine ring (vs. piperidine) introduces an additional nitrogen, increasing basicity.
    • Dual sulfonamide groups enhance hydrophilicity, contrasting with the target compound’s single sulfonyl group .

Biological Activity

2-Chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17ClN2O4SC_{15}H_{17}ClN_{2}O_{4}S, and its IUPAC name is 2-chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide. It features a chloro group, a nitro group, and a piperidine moiety, which may contribute to its biological properties.

Research indicates that compounds with structural similarities to 2-chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, which can lead to antimicrobial effects.
  • Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, affecting neurological pathways.
  • Antiproliferative Effects : Nitro-substituted compounds are known for their potential to induce apoptosis in cancer cells.

Antimicrobial Activity

Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, the compound's structural components could enhance its efficacy against bacterial strains compared to standard treatments. A recent study highlighted that derivatives with a piperidine sulfonamide structure demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that compounds with nitro and sulfonamide groups can exhibit anticancer properties. In vitro studies suggest that 2-chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide may inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Toxicological Profile

The Safety Data Sheet (SDS) for this compound indicates potential hazards:

  • Skin and Eye Irritation : Classified as a skin irritant (Category 2) and eye irritant (Category 2A).
  • Respiratory Toxicity : May cause respiratory irritation upon inhalation.
  • Carcinogenicity : Not classified as a carcinogen by major health organizations .

Case Studies

  • Antimicrobial Efficacy :
    In a comparative study, 2-chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin, suggesting enhanced potency against resistant strains .
  • Anticancer Activity :
    A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-4-nitrobenzamide?

  • Methodology :

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the benzoic acid derivative to the acyl chloride intermediate .
  • Amide coupling : React the acyl chloride with 4-[(4-methylpiperidino)sulfonyl]aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using a base like triethylamine (TEA) to scavenge HCl .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water for high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at C4, sulfonyl linkage) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : Acts as a pharmacophore for kinase or protease inhibition due to its sulfonyl and nitro groups, which enhance binding affinity .
  • Agrochemicals : Potential herbicide activity via disruption of plant enzymatic pathways (e.g., acetolactate synthase) .
  • Material science : Thermal stability studies using differential scanning calorimetry (DSC) to assess suitability for high-temperature applications .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro → amine reduction) impact bioactivity?

  • SAR approach :

  • Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) to yield the amine derivative; test activity in enzyme inhibition assays (e.g., IC₅₀ shifts) .
  • Sulfonyl group replacement : Substitute with carbonyl or phosphonate groups to evaluate solubility and target engagement .
    • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding energy differences .

Q. How can conflicting solubility or stability data be resolved in different studies?

  • Troubleshooting :

  • Solvent polarity effects : Compare solubility in DMSO vs. aqueous buffers (e.g., PBS) using UV-Vis spectroscopy .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis/byproducts .
    • Standardization : Adopt OECD guidelines for physicochemical property testing to minimize variability .

Q. What environmental fate studies are relevant for this compound?

  • Experimental design :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS/MS and quantify intermediates (e.g., nitroso derivatives) .
  • Ecotoxicology : Acute toxicity assays using Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-NITROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-NITROBENZAMIDE

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